molecular formula C9H8ClFO3 B14026495 2-Chloro-4-ethoxy-5-fluorobenzoic acid

2-Chloro-4-ethoxy-5-fluorobenzoic acid

Katalognummer: B14026495
Molekulargewicht: 218.61 g/mol
InChI-Schlüssel: ARLVXIBTNIVZDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-ethoxy-5-fluorobenzoic acid is an organic compound with the molecular formula C₉H₈ClFO₃ and a molecular weight of 218.61 g/mol . It is a derivative of benzoic acid, characterized by the presence of chloro, ethoxy, and fluoro substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethoxy-5-fluorobenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Chlorination: Introduction of the chloro group is achieved through chlorination reactions.

    Fluorination: The fluoro group is introduced using fluorinating agents.

    Ethoxylation: The ethoxy group is added through an ethoxylation reaction.

The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that optimize yield and cost-efficiency. These methods often use continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-ethoxy-5-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid .

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-ethoxy-5-fluorobenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-4-ethoxy-5-fluorobenzoic acid involves its interaction with specific molecular targets. The chloro, ethoxy, and fluoro groups contribute to its binding affinity and specificity. The compound can inhibit certain enzymes or interact with receptor proteins, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-4-ethoxy-5-fluorobenzoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C9H8ClFO3

Molekulargewicht

218.61 g/mol

IUPAC-Name

2-chloro-4-ethoxy-5-fluorobenzoic acid

InChI

InChI=1S/C9H8ClFO3/c1-2-14-8-4-6(10)5(9(12)13)3-7(8)11/h3-4H,2H2,1H3,(H,12,13)

InChI-Schlüssel

ARLVXIBTNIVZDH-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C(=C1)Cl)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.